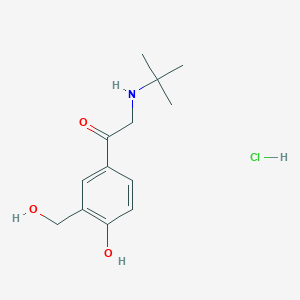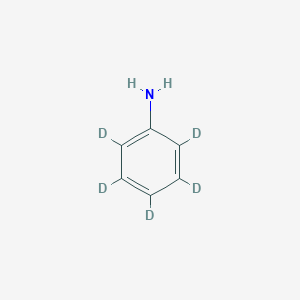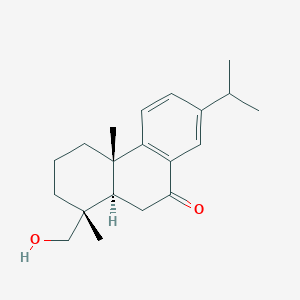
7β-Hydroxy-4-choleste-3-on
Übersicht
Beschreibung
7beta-Hydroxycholest-4-en-3-one is a cholestanoid compound that plays a significant role in the biochemical synthesis of bile acids from cholesterol. It is characterized by a hydroxyl group at the 7th position and a keto group at the 3rd position on the cholest-4-ene backbone. This compound is crucial in various biological processes, particularly in cholesterol metabolism and bile acid biosynthesis.
Wissenschaftliche Forschungsanwendungen
7beta-Hydroxycholest-4-en-3-one has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of bile acids and other steroidal compounds.
Biology: The compound is used to study cholesterol metabolism and its regulation.
Medicine: It is a biomarker for bile acid malabsorption and irritable bowel syndrome. It also has potential therapeutic applications in treating metabolic disorders.
Industry: The compound is used in the production of steroid hormones and other pharmaceuticals.
Wirkmechanismus
Target of Action
7beta-Hydroxy-4-cholesten-3-one, also known as 7beta-Hydroxycholest-4-en-3-one, is a metabolite of cholesterol . It is synthesized in the adrenal glands and plays a crucial role in regulating diverse physiological processes . The primary target of this compound is the CYP8B1 enzyme , which is involved in the synthesis of bile acids from cholesterol .
Mode of Action
The compound interacts with its target, the CYP8B1 enzyme, as a physiological substrate . This interaction leads to the production of bile acids, which are essential for the digestion and absorption of dietary fats .
Biochemical Pathways
7beta-Hydroxy-4-cholesten-3-one is an intermediate in the biochemical synthesis of bile acids from cholesterol . Its precursor, 7alpha-hydroxycholesterol, is produced from cholesterol by hepatic cholesterol 7alpha-hydroxylase (CYP7A1) . It can be further metabolized to 7alpha,12alpha-dihydroxycholest-4-en-3-one and then to cholic acid, the major primary bile acid in humans .
Pharmacokinetics
It is known that the compound is synthesized in the adrenal glands . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are yet to be fully understood.
Result of Action
The primary result of the action of 7beta-Hydroxy-4-cholesten-3-one is the production of bile acids . Bile acids are crucial for the digestion and absorption of dietary fats. They also play a role in regulating cholesterol levels in the body .
Action Environment
The action of 7beta-Hydroxy-4-cholesten-3-one is influenced by various environmental factors. For instance, the rate of hepatic enzymatic activity of CYP7A1, which is involved in the synthesis of this compound, varies during the day due to diurnal rhythm . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as time of day.
Biochemische Analyse
Biochemical Properties
7beta-Hydroxy-4-cholesten-3-one is an intermediate in the biochemical synthesis of bile acids from cholesterol . It interacts with various enzymes, proteins, and other biomolecules. For instance, its precursor, 7alpha-hydroxycholesterol, is produced from cholesterol by hepatic cholesterol 7alpha-hydroxylase (CYP7A1) .
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 7beta-Hydroxy-4-cholesten-3-one involves its conversion into 7alpha-hydroxycholesterol by the enzyme hepatic cholesterol 7alpha-hydroxylase (CYP7A1) . This process includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Dosage Effects in Animal Models
The effects of 7beta-Hydroxy-4-cholesten-3-one vary with different dosages in animal models. Studies have reported threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
7beta-Hydroxy-4-cholesten-3-one is involved in the metabolic pathway of cholesterol to bile acids . It interacts with enzymes such as hepatic cholesterol 7alpha-hydroxylase (CYP7A1) and cofactors in this process .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7beta-Hydroxycholest-4-en-3-one typically involves the hydroxylation of cholesterol. One common method includes the use of cytochrome P450 enzymes, specifically cholesterol 7alpha-hydroxylase (CYP7A1), which hydroxylates cholesterol to produce 7alpha-hydroxycholesterol. This intermediate is then oxidized and isomerized to form 7beta-Hydroxycholest-4-en-3-one .
Industrial Production Methods: Industrial production of 7beta-Hydroxycholest-4-en-3-one often involves biotechnological approaches using microbial or enzymatic systems to achieve the necessary hydroxylation and oxidation steps. These methods are preferred due to their efficiency and specificity in producing the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: 7beta-Hydroxycholest-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form dihydroxy derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming diols.
Substitution: The hydroxyl group at the 7th position can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen (O2) and NADPH in the presence of cytochrome P450 enzymes.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: 7alpha,12alpha-dihydroxycholest-4-en-3-one.
Reduction: 7beta-hydroxycholest-4-en-3-ol.
Substitution: Various substituted cholest-4-en-3-one derivatives.
Vergleich Mit ähnlichen Verbindungen
7alpha-Hydroxycholest-4-en-3-one: Similar in structure but with an alpha-hydroxy group at the 7th position.
7alpha,12alpha-Dihydroxycholest-4-en-3-one: A further oxidized derivative with additional hydroxylation at the 12th position.
Cholest-4-en-3-one: The parent compound without hydroxylation at the 7th position.
Uniqueness: 7beta-Hydroxycholest-4-en-3-one is unique due to its specific hydroxylation pattern, which plays a crucial role in its biological activity and its function as an intermediate in bile acid biosynthesis. This specific hydroxylation also influences its interaction with enzymes and receptors, distinguishing it from other similar compounds .
Eigenschaften
IUPAC Name |
(7S,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h15,17-18,21-25,29H,6-14,16H2,1-5H3/t18-,21-,22+,23+,24+,25+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOIZWEJGGCZDOL-BXLWXSRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](CC4=CC(=O)CC[C@]34C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60415292 | |
| Record name | 7beta-Hydroxy-4-cholesten-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25876-54-4 | |
| Record name | 7beta-Hydroxy-4-cholesten-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![9H-Pyrido[2,3-b]indol-4-amine](/img/structure/B29998.png)


![(4S)-4-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]cyclohexene-1-carboxylic acid](/img/structure/B30009.png)







